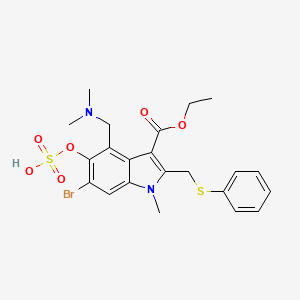
5'-Demethoxycyrtonesin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Demethoxycyrtonesin A is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.45 g/mol. It is a phenanthro [2,3-b]furan derivative, known for its promising therapeutic potential in studying various diseases such as cancer and neurodegenerative disorders. This compound has been extensively researched for its ability to target specific cellular pathways and inhibit tumor growth, making it a valuable asset in the biomedical industry.
Méthodes De Préparation
The synthesis of 5’-Demethoxycyrtonesin A involves several steps, typically starting with the preparation of the phenanthro [2,3-b]furan core. The synthetic route includes the following steps:
Formation of the phenanthro [2,3-b]furan core: This is achieved through a series of cyclization reactions.
Hydroxylation and methoxylation:
Final purification: The compound is purified using techniques like column chromatography to achieve a high purity level.
Analyse Des Réactions Chimiques
5’-Demethoxycyrtonesin A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The hydroxyl and methoxy groups in 5’-Demethoxycyrtonesin A can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5’-Demethoxycyrtonesin A has a wide range of scientific research applications, including:
Biology: The compound is studied for its ability to modulate cellular pathways and its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel drugs and therapies, leveraging its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 5’-Demethoxycyrtonesin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to modulate these pathways leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Additionally, it may interact with neuroprotective pathways, making it a potential candidate for treating neurodegenerative disorders.
Comparaison Avec Des Composés Similaires
5’-Demethoxycyrtonesin A can be compared with other phenanthro [2,3-b]furan derivatives and natural phenolic compounds. Similar compounds include:
Cyrtonesin A: Another phenanthro [2,3-b]furan derivative with similar biological activities but different substitution patterns.
Curcumin: A natural phenolic compound with anti-inflammatory and anticancer properties.
Resveratrol: A stilbenoid with antioxidant and anticancer activities.
The uniqueness of 5’-Demethoxycyrtonesin A lies in its specific substitution pattern and its ability to target unique cellular pathways, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C25H24O6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
9-(4-hydroxy-3-methoxyphenyl)-10-(hydroxymethyl)-11-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-3-ol |
InChI |
InChI=1S/C25H24O6/c1-29-20-11-15(5-8-19(20)28)24-18(12-26)23-21(31-24)10-14-4-3-13-9-16(27)6-7-17(13)22(14)25(23)30-2/h5-11,18,24,26-28H,3-4,12H2,1-2H3 |
Clé InChI |
CNSFVRRYBBNAGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C=C4CCC5=C(C4=C3OC)C=CC(=C5)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
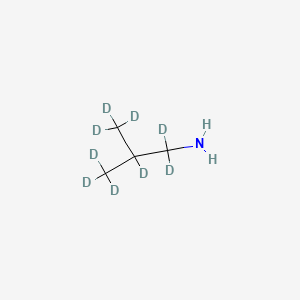
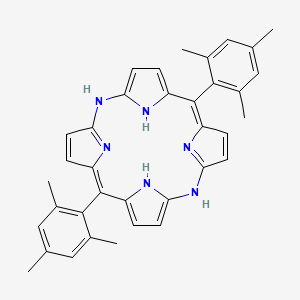
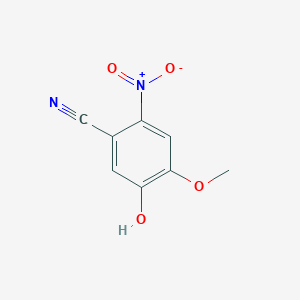
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

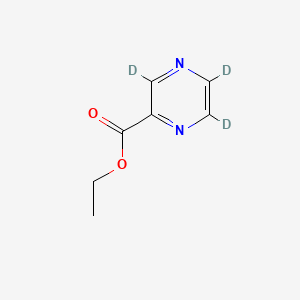
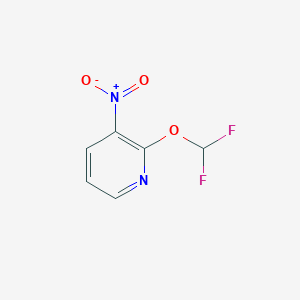
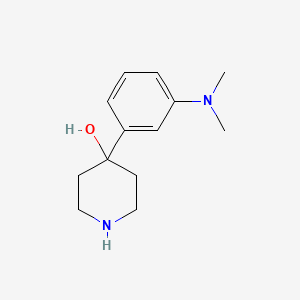
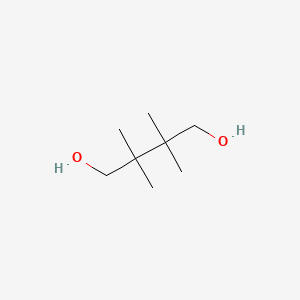
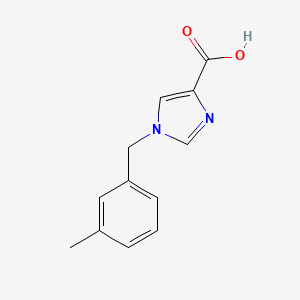
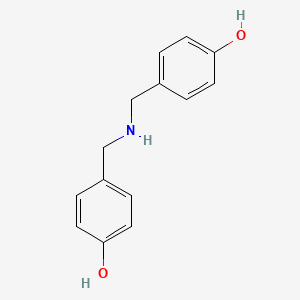
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
